3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, bromophenyl, methoxyethyl, and phenyl groups
Preparation Methods
The synthesis of 4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine .
Chemical Reactions Analysis
4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in complex chemical reactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ . This inhibition can lead to the disruption of bacterial growth and replication, making it a potential candidate for antimicrobial drug development.
Comparison with Similar Compounds
4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-1-(2-METHOXYETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- Phenylboronic acid
These compounds share some structural similarities but differ in their specific functional groups and applications
Properties
Molecular Formula |
C26H23BrN2O3 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-benzoyl-4-(4-bromoanilino)-1-(2-methoxyethyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H23BrN2O3/c1-32-17-16-29-24(18-8-4-2-5-9-18)22(25(30)19-10-6-3-7-11-19)23(26(29)31)28-21-14-12-20(27)13-15-21/h2-15,24,28H,16-17H2,1H3 |
InChI Key |
DAMYTUBALRLEGS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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